3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a propoxy chain linked to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Propoxy Chain: The oxazolidinone is then reacted with a halogenated propyl compound to form the propoxy chain.
Substitution on the Benzaldehyde Core: The final step involves the substitution of the benzaldehyde core with the methoxy group and the propoxy-oxazolidinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzoic acid.
Reduction: 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The oxazolidinone ring may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzoic acid: An oxidized derivative with similar structural features.
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzyl alcohol: A reduced derivative with a hydroxyl group instead of an aldehyde.
4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde: A similar compound lacking the methoxy group.
Uniqueness
3-Methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde is unique due to the presence of both the methoxy group and the oxazolidinone ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13-9-11(10-16)3-4-12(13)19-7-2-5-15-6-8-20-14(15)17/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRYVGZSWWZVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCN2CCOC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.